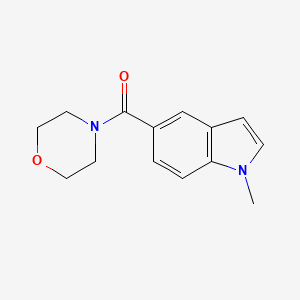

(1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone

Description

(1-Methyl-1H-indol-5-yl)(morpholin-4-yl)methanone is a small-molecule methanone derivative featuring a 1-methylindole moiety linked to a morpholine ring via a ketone group. Indole derivatives are widely studied for their pharmacological relevance, particularly in modulating neurotransmitter receptors (e.g., serotonin, melatonin) and enzyme targets . The morpholine ring contributes to improved solubility and bioavailability, while the methyl group at the indole N1 position enhances metabolic stability .

Properties

IUPAC Name |

(1-methylindol-5-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15-5-4-11-10-12(2-3-13(11)15)14(17)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNJEBGVCIZEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone typically involves the condensation of appropriate indole and morpholine derivatives. One common method involves the reaction of 1-methylindole with morpholine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

(1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Research has indicated potential anticancer, antiviral, and antimicrobial activities, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-5-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Methanone Derivatives

| Compound Name | Core Modifications | Key Functional Groups | References |

|---|---|---|---|

| (1-Methyl-1H-indol-5-yl)(morpholin-4-yl)methanone | 1-Methylindole, morpholine | Ketone, tertiary amine | |

| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | 5-Hydroxyindole, morpholinoethyl side chain | Hydroxyl, methoxy, extended side chain | |

| (1-Methyl-1H-pyrazol-5-yl)(morpholin-4-yl)methanone | Pyrazole instead of indole | Ketone, morpholine | |

| (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone | Bis-indole, methoxy groups | Dual indole cores, methoxy substituents |

Key Observations :

- Indole vs.

- Side Chain Modifications: Morpholinoethyl extensions (e.g., ) increase molecular weight and may influence blood-brain barrier permeability.

Key Findings :

- CB1 Receptor Interactions: The target compound exhibits lower CB1 affinity compared to classical aminoalkylindoles (e.g., WIN 55,212-2), likely due to the absence of a flexible side chain critical for receptor activation .

- Selectivity: Morpholine-containing derivatives (e.g., ) show reduced off-target effects compared to naphthoylindoles, which often bind non-specifically to serotonin receptors .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.